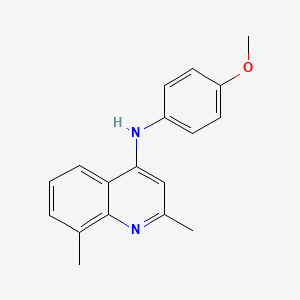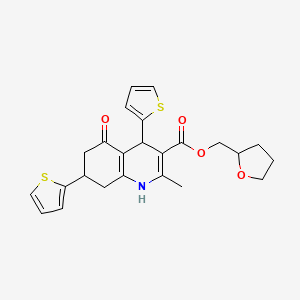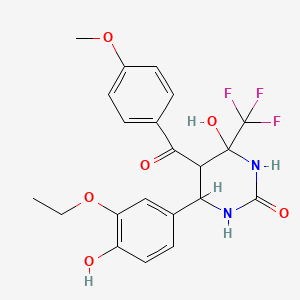![molecular formula C24H17Br2N3 B11631204 1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile](/img/structure/B11631204.png)
1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-BIS(4-BROMOPHENYL)-2-METHYL-1,5,6,7-TETRAHYDROCYCLOPENTA[B]PYRROLO[2,3-E]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of fused heterocyclic compounds containing a pyridine moiety.
准备方法
The synthesis of 1,8-BIS(4-BROMOPHENYL)-2-METHYL-1,5,6,7-TETRAHYDROCYCLOPENTA[B]PYRROLO[2,3-E]PYRIDIN-3-YL CYANIDE typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile in one or two steps lead to the final product .
化学反应分析
1,8-BIS(4-BROMOPHENYL)-2-METHYL-1,5,6,7-TETRAHYDROCYCLOPENTA[B]PYRROLO[2,3-E]PYRIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and heterocyclic compounds.
Medicine: Due to its biological activity, it is studied for its potential use in developing new therapeutic agents.
作用机制
The mechanism of action of 1,8-BIS(4-BROMOPHENYL)-2-METHYL-1,5,6,7-TETRAHYDROCYCLOPENTA[B]PYRROLO[2,3-E]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microbial cells by interfering with their metabolic processes .
相似化合物的比较
Similar compounds include other pyridine derivatives and fused heterocyclic compounds such as imidazopyridines and pyrazolines. These compounds share structural similarities but differ in their specific biological activities and applications. For example, imidazopyridines are known for their wide range of applications in medicinal chemistry, while pyrazolines are studied for their neurotoxic potentials and other biological activities .
属性
分子式 |
C24H17Br2N3 |
|---|---|
分子量 |
507.2 g/mol |
IUPAC 名称 |
6,8-bis(4-bromophenyl)-5-methyl-2,6-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,4,7-tetraene-4-carbonitrile |
InChI |
InChI=1S/C24H17Br2N3/c1-14-20(13-27)23-24(29(14)18-11-9-17(26)10-12-18)22(15-5-7-16(25)8-6-15)19-3-2-4-21(19)28-23/h5-12H,2-4H2,1H3 |
InChI 键 |
SJMVPVQXDMZIOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=NC3=C(CCC3)C(=C2N1C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11631130.png)

![(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11631146.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2,2-dimethylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11631158.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B11631161.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631163.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631169.png)
![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631170.png)
![4-[(4-bromophenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631183.png)
![3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631189.png)


![4-[2-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B11631202.png)

